molecular formula C16H13F3N2OS B5699119 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide

2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide

Cat. No. B5699119
M. Wt: 338.3 g/mol
InChI Key: RGCBDBHTXLKVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. The compound has been shown to have potent inhibitory effects on the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the regulation of B-cell receptor (BCR) signaling.

Mechanism of Action

2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide inhibits BTK activity by binding to the ATP-binding site of the enzyme, which prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of BCR signaling. The inhibition of BCR signaling has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical studies, both as a single agent and in combination with other targeted therapies. The compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells, as well as to inhibit the migration and invasion of cancer cells. This compound has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide is its potent inhibitory effects on BTK activity, which makes it a promising candidate for the treatment of various types of cancers. However, the compound also has some limitations, including its potential for off-target effects and toxicity. Further studies are needed to determine the optimal dose and duration of treatment, as well as to identify potential biomarkers for patient selection and monitoring.

Future Directions

There are several future directions for the development of 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide, including the evaluation of its efficacy and safety in clinical trials, the identification of potential biomarkers for patient selection and monitoring, and the investigation of its potential use in combination with other targeted therapies. Additionally, the development of more potent and selective BTK inhibitors is an area of active research, and this compound may serve as a valuable tool for the discovery of new compounds with improved efficacy and safety profiles.
In conclusion, this compound is a promising small molecule inhibitor with potent inhibitory effects on BTK activity. The compound has shown promising results in preclinical studies and may have potential for the treatment of various types of cancers. Further studies are needed to determine the optimal dose and duration of treatment, as well as to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

The synthesis of 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide involves several steps, including the reaction of 3-(trifluoromethyl)aniline with carbon disulfide to form 3-(trifluoromethyl)phenyl isothiocyanate, which is then reacted with 2-phenylacetic acid to form the final product. The synthesis of this compound has been optimized to produce high yields of the compound with good purity and quality.

Scientific Research Applications

2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide has been extensively studied for its potential use in the treatment of various types of cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). The compound has been shown to have potent inhibitory effects on BTK activity, which is essential for the survival and proliferation of B-cell malignancies. This compound has also been shown to have synergistic effects when used in combination with other targeted therapies, such as venetoclax and ibrutinib.

properties

IUPAC Name

2-phenyl-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2OS/c17-16(18,19)12-7-4-8-13(10-12)20-15(23)21-14(22)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCBDBHTXLKVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.